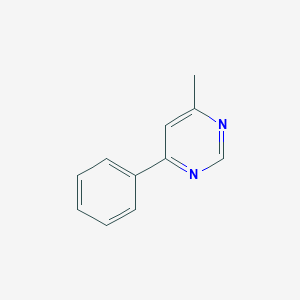

![molecular formula C8H6N4S2 B102665 [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine CAS No. 16162-28-0](/img/structure/B102665.png)

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

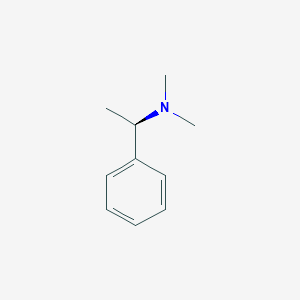

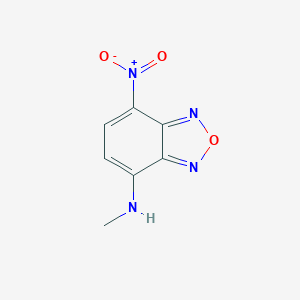

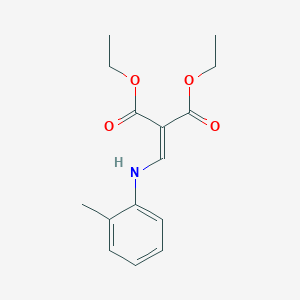

1,3-Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine (TBD) is a heterocyclic organic compound with the molecular formula C7H7N3S2. It has a wide range of applications in scientific research, including as a dye, a catalyst, and a reagent. TBD has also been used in the synthesis of novel materials, as well as in the development of new drugs. This compound has unique properties that make it attractive for a variety of applications.

Applications De Recherche Scientifique

Organic Electronics

Thiazolothiazole ring systems, which “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” is a part of, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . These properties make them suitable for use in optoelectronic devices .

Optoelectronic Devices

This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Synthetic Methodologies

The synthesis of thiazolothiazoles, including “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine”, is a topic of ongoing research . Different methodologies have been developed for the synthesis of these compounds, which can be used in various applications .

Biological Activities

Thiazoles, a class of compounds that “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” belongs to, have been reported to exhibit a wide range of biological activities . These include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Drug Design

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” and its derivatives could be used in the design of new drugs .

Fluorescence Applications

Thiazole-based compounds have been reported to exhibit ligand-centered fluorescence . This property could be exploited in various applications, such as the development of fluorescent probes .

Mécanisme D'action

Mode of Action

It’s known that thiazole and benzothiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine. Specific details about how such factors impact this compound are currently unknown .

Propriétés

IUPAC Name |

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCTALWYMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346640 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine | |

CAS RN |

16162-28-0 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.